Scaffold Replacement: Octahydropyrrolo[3,4-c]pyrrole vs. Piperazine in mGlu1 NAM Potency
In a matched-pair comparison within an mGlu1 NAM program, direct replacement of the piperazine ring of hit compound 1 with the octahydropyrrolo[3,4-c]pyrrole scaffold yielded compound 8, which exhibited greater than 7-fold improvement in functional potency (IC₅₀ 85 nM vs. ~620 nM for the piperazine parent) in a calcium mobilization assay using cells expressing human mGlu1 [1]. Additionally, selectivity against the closely related rat mGlu5 receptor was substantially improved for compound 8 (rmGlu5 IC₅₀ = 3,360 nM, %Glu Max = 1.1% at 30 μM), representing a ~40-fold selectivity window versus the primary mGlu1 target [2]. This scaffold replacement also conferred improved lipophilic ligand efficiency (LLE = pIC₅₀ − cLogP) compared to the piperazine progenitor, a key parameter for CNS drug-likeness optimization [3].
| Evidence Dimension | mGlu1 functional antagonism potency (calcium mobilization assay) |
|---|---|
| Target Compound Data | Octahydropyrrolo[3,4-c]pyrrole analog 8: mGlu1 IC₅₀ = 85 nM; pIC₅₀ = 7.07 ± 0.07 |
| Comparator Or Baseline | Piperazine-based hit compound 1: mGlu1 IC₅₀ ≈ 620 nM (estimated from >7-fold improvement statement) |
| Quantified Difference | ≥7.3-fold improvement in IC₅₀ for the octahydropyrrolo[3,4-c]pyrrole scaffold |
| Conditions | Functional cell-based calcium mobilization assay; human mGlu1 receptor; glutamate EC₈₀ challenge; n ≥ 3 replicates |
Why This Matters
This 7-fold potency gain from a single scaffold replacement demonstrates that procurement of the octahydropyrrolo[3,4-c]pyrrole core—rather than piperazine—directly translates into measurable potency advantages in CNS GPCR programs, reducing the synthetic burden of downstream optimization.
- [1] Lovell KM, Bender AM, Thompson AD, et al. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorg Med Chem Lett. 2013;23(18):5091-5096. Table 1: Compound 8 mGlu1 IC₅₀ = 85 nM vs. piperazine hit 1. View Source
- [2] Lovell KM et al. (2013). Ibid. Compound 8 rmGlu5 IC₅₀ = 3,360 nM, demonstrating improved subtype selectivity vs. piperazine parent. View Source
- [3] Lovell KM et al. (2013). Ibid. LLE discussion for compound 8 vs. piperazine series. View Source
